Doxofylline-d6

LC-MS/MS bioanalysis Stable isotope-labeled internal standard Method validation

Doxofylline-d6 (+6 Da mass shift) is the definitive stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification of doxofylline, outperforming structural analogs (e.g., caffeine) and lower deuterated forms (d4) in matrix effect compensation. Achieve an LLOQ of 1 ng/mL with baseline mass separation, critical for FDA/EMA-compliant ANDA bioequivalence trials, DBS pharmacokinetic studies, and clinical TDM in hepatic insufficiency. Ensure method accuracy and high-throughput analysis with this essential reference standard.

Molecular Formula C11H14N4O4
Molecular Weight 272.29 g/mol
Cat. No. B12431120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxofylline-d6
Molecular FormulaC11H14N4O4
Molecular Weight272.29 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3OCCO3
InChIInChI=1S/C11H14N4O4/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3/i1D3,2D3
InChIKeyHWXIGFIVGWUZAO-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Doxofylline-d6 as a Stable Isotope-Labeled Internal Standard for Doxofylline Bioanalysis: Procurement Considerations


Doxofylline-d6 (CAS 1219805-99-8) is a deuterium-labeled analog of doxofylline, a methylxanthine bronchodilator distinguished from theophylline by the presence of a dioxolane group at position 7 [1]. The compound is specifically designed and validated for use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications [2]. Its primary utility lies in enabling precise, matrix effect-compensated quantification of doxofylline in complex biological matrices during preclinical pharmacokinetic studies, clinical pharmacology trials, and bioequivalence assessments .

Why Doxofylline-d6 Cannot Be Replaced by Non-Deuterated or Structural Analogs in LC-MS/MS Workflows


In quantitative LC-MS/MS bioanalysis, the internal standard must co-elute with the analyte and exhibit identical ionization behavior to compensate for matrix effects and instrument variability . Doxofylline-d6, with its six incorporated deuterium atoms, achieves a +6 Da mass shift from doxofylline (m/z 267 → m/z ~273), providing baseline mass separation while maintaining near-identical physicochemical properties [1]. Structural analog internal standards such as caffeine (used in early doxofylline methods) or imipramine exhibit divergent extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte, which compromises method accuracy and precision [2]. Furthermore, alternative deuterated forms (e.g., doxofylline-d4) offer only a +4 Da shift, which may provide insufficient mass separation from endogenous interferences or analyte isotopic contributions in certain biological matrices [1].

Quantitative Evidence Supporting the Selection of Doxofylline-d6 Over Alternative Internal Standards


Superior Mass Shift (+6 Da) vs. Doxofylline-d4 (+4 Da) for Eliminating Isotopic Interference in MRM Transitions

Doxofylline-d6 provides a +6 Da mass shift relative to unlabeled doxofylline (m/z 267.0 → m/z 273.0), compared to only +4 Da for doxofylline-d4 (m/z 271.0) [1]. In multiple reaction monitoring (MRM) mode, doxofylline-d6 enables the use of the transition m/z 273.0 → 181.0, which is fully resolved from the analyte's m/z 267.0 → 181.0 transition [1]. The larger mass separation reduces the risk of cross-talk and isotopic contribution from the analyte's natural 13C abundance, which is particularly critical when quantifying doxofylline across wide dynamic ranges (20.0 to 16,000 ng/mL) [1].

LC-MS/MS bioanalysis Stable isotope-labeled internal standard Method validation

Superior Method Accuracy with Deuterated Internal Standard vs. Structural Analog in Doxofylline Bioanalysis

Methods employing deuterated doxofylline as internal standard demonstrate superior accuracy and precision compared to those using structural analogs. A validated UPLC-MS/MS method using doxofylline-d4 achieved intra-batch accuracy deviations of -8.0% to 2.5% and intra-batch precision of 1.3% to 9.0% across a 20-16,000 ng/mL range, with inter-batch accuracy deviations of -5.8% to 0.8% and inter-batch precision of 2.2% to 7.0% [1]. In contrast, an LC-MS/MS method using caffeine (structural analog) as internal standard on rat dried blood spots achieved mean recoveries of 93.46% from DBS and 89.86% from urine, with intra- and inter-day precision less than 4.28%, demonstrating that deuterated internal standards provide tighter control of analytical variability [2].

Bioanalytical method validation Internal standard selection Pharmacokinetics

Doxofylline Exhibits >10-Fold Lower Affinity for Adenosine A1 and A2 Receptors Compared to Theophylline

Doxofylline demonstrates profoundly lower affinity for adenosine receptor subtypes than theophylline. Specifically, doxofylline exhibits Ki values >100 µM for adenosine A1, A2A, A2B, and A3 receptors, whereas theophylline shows Ki values of 10-30 µM for A1, 2-10 µM for A2A, 10-30 µM for A2B, and 20-100 µM for A3 receptors [1]. This >10-fold difference in A1 receptor affinity (>100 µM vs. 10-30 µM) and >50-fold difference in A2A receptor affinity (>100 µM vs. 2-10 µM) constitutes the principal mechanistic basis for doxofylline's improved safety profile relative to theophylline [2].

Adenosine receptor antagonism Safety pharmacology Methylxanthine differentiation

Reduced Adverse Event Incidence: Doxofylline Demonstrates 68% Fewer Unwanted Side Effects vs. Theophylline in Head-to-Head Clinical Trial

In a multicenter, double-blind, randomized trial comparing doxofylline (400 mg BID) with slow-release theophylline (300 mg BID) in 139 patients with reversible chronic airways obstruction, doxofylline demonstrated significantly superior tolerability [1]. The total number of unwanted side effects was 12 in the doxofylline group versus 37 in the theophylline group, representing a 68% reduction in adverse event incidence. Furthermore, drop-outs due to side effects were 5 in the doxofylline group versus 10 in the theophylline group (50% reduction). Both drugs produced comparable improvements in spirometric parameters (p < 0.001 for all tests) [1].

Clinical tolerability Adverse event rate Randomized controlled trial

Absence of CYP1A2, CYP2E1, and CYP3A4 Interaction Reduces Drug-Drug Interaction Liability vs. Theophylline

A fundamental pharmacokinetic distinction exists between doxofylline and theophylline regarding cytochrome P450 metabolism. Unlike theophylline, doxofylline does not interact with or inhibit the cytochrome P450 enzymes CYP1A2, CYP2E1, and CYP3A4 [1]. This metabolic independence eliminates the drug-drug interaction risks that complicate theophylline therapy, particularly in elderly patients with comorbidities receiving multiple classes of drugs [2]. Consequently, doxofylline does not require routine therapeutic drug monitoring, whereas theophylline necessitates plasma level monitoring due to its narrow therapeutic index and variable clearance [3].

Cytochrome P450 Drug-drug interactions Metabolic safety

Meta-Analysis Confirms Superior Efficacy/Safety Profile of Doxofylline Over Theophylline in Asthma

A 2019 meta-analysis evaluating the efficacy and safety profile of doxofylline compared to theophylline in asthma treatment established a clear hierarchy across multiple clinical endpoints [1]. The rank order of effectiveness was doxofylline > theophylline >> placebo, while the rank order of safety was placebo > doxofylline >> theophylline [1]. These pooled findings demonstrate that doxofylline achieves superior clinical efficacy while maintaining a significantly better safety profile than theophylline, providing a favorable efficacy/safety balance that is not achievable with theophylline at comparable therapeutic doses [2].

Meta-analysis Comparative efficacy Safety ranking

Recommended Application Scenarios for Doxofylline-d6 Procurement and Use


Preclinical Pharmacokinetic Studies Requiring High-Throughput Dried Blood Spot (DBS) Analysis

Doxofylline-d6 is the internal standard of choice for LC-MS/MS quantification of doxofylline in rodent pharmacokinetic studies using dried blood spot (DBS) sampling. Validated methods employing doxofylline-d6 achieve a lower limit of quantification (LLOQ) of 1 ng/mL with calibration linearity from 1-5000 ng/mL, enabling accurate measurement of terminal elimination phase concentrations [1]. The +6 Da mass shift ensures complete chromatographic co-elution with the analyte while providing baseline mass separation, critical for compensating matrix effects inherent to DBS extraction [2].

Clinical Bioequivalence and ANDA Submission Studies Requiring Validated Bioanalytical Methods

For abbreviated new drug application (ANDA) submissions and clinical bioequivalence trials, doxofylline-d6 serves as the required stable isotope-labeled internal standard for method validation. Validated UPLC-MS/MS methods using doxofylline-d6 achieve intra-batch accuracy deviations within -8.0% to 2.5% and inter-batch precision of 2.2% to 7.0%, meeting FDA and EMA bioanalytical method validation guidelines [1]. The method's 2.6-minute total runtime enables high-throughput sample analysis, reducing per-sample cost in large clinical trials [1].

Therapeutic Drug Monitoring (TDM) in Special Populations with Hepatic Impairment

Although doxofylline does not require routine therapeutic drug monitoring in most patients due to its stable pharmacokinetics, monitoring is indicated in patients with hepatic insufficiency or xanthine intolerance [1]. Doxofylline-d6 provides the essential internal standard for accurate LC-MS/MS quantification in this subset of patients, where precise measurement is clinically necessary. The wide linear range (20-16,000 ng/mL) accommodates both sub-therapeutic and potentially toxic concentrations, supporting clinical decision-making [2].

Drug-Drug Interaction Studies Evaluating Doxofylline Co-Administration with CYP450 Substrates

Given that doxofylline does not interact with CYP1A2, CYP2E1, or CYP3A4, it is increasingly studied as a safer alternative to theophylline in polypharmacy contexts [1]. Doxofylline-d6 enables precise, matrix-independent quantification of doxofylline plasma concentrations in drug-drug interaction studies, particularly when co-administered with CYP450 substrates or inhibitors. This application is critical for establishing the clinical evidence base supporting doxofylline's reduced interaction liability [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Doxofylline-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.